molecular formula C17H21NO2 B2665192 N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine CAS No. 355382-65-9

N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine

Cat. No. B2665192
CAS RN: 355382-65-9
M. Wt: 271.36
InChI Key: HQXUKCGZLSWJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-N-(4-methoxy-3-methylbenzyl)amine, also known as MMMA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. MMMA is a tertiary amine that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Analytical Characterization and Chemical Synthesis

  • Analytical Characterization : N-(ortho-methoxybenzyl)amines with amphetamine partial structures have been characterized for the first time in Germany, providing mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data. These compounds include various ortho-methoxybenzylated amphetamine-type designer drugs, emphasizing the importance of these compounds in analytical chemistry and forensic investigations (Westphal, Girreser, & Waldmüller, 2016).

  • Synthesis of Complexes : The synthesis and characterization of lanthanide complexes using bulky ortho 3-methoxy groups on N4O3 amine phenol ligands demonstrate the versatility of these compounds in forming stable complex cations, which could have implications for materials science and catalysis (Liu, Yang, Rettig, & Orvig, 1993).

  • Inhibition Studies : Analogs of 4-nitrobenzylthioinosine, replacing the ribose moiety with substituted benzyl groups, have shown variable affinity for the nucleoside transport protein ENT1. This research sheds light on the structural activity relationships and the potential therapeutic applications of these compounds (Tromp et al., 2004).

  • Hexadentate Ligands : Studies on N3O3 amine phenols as ligands for Group 13 metal ions highlight their ability to form stable complexes, which is crucial for developing new materials and catalysts (Liu, Wong, Rettig, & Orvig, 1993).

Potential Applications in Biomedical Research

  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, incorporating methoxybenzyl groups, have demonstrated DNA protective ability and strong antimicrobial activity, suggesting their potential in developing new therapeutics (Gür et al., 2020).

  • Melanin Production Inhibition : (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine has been studied for its inhibitory effects on melanin biosynthesis, indicating its potential use as a skin whitening agent. This research provides insights into the applications of methoxybenzyl compounds in dermatology and cosmetology (Choi et al., 2002).

properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-10-15(6-9-17(13)20-3)12-18-11-14-4-7-16(19-2)8-5-14/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXUKCGZLSWJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.